2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one is an organic compound that features a furan ring substituted with a chloroethanone group and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-acetylfuran and 2-chloropropan-2-ol.
Reaction Conditions: The reaction involves the chlorination of 2-acetylfuran followed by the addition of 2-chloropropan-2-ol under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can yield an amine derivative.
Scientific Research Applications
2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one: can be compared with other furan derivatives such as 2-acetylfuran and 2-chlorofuran.
Unique Features: The presence of both a chloro and hydroxypropan-2-yl group makes this compound unique compared to other furan derivatives, providing distinct chemical and biological properties.
Properties
CAS No. |
231297-30-6 |
---|---|
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
2-chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C9H11ClO3/c1-9(2,12)6-3-4-13-8(6)7(11)5-10/h3-4,12H,5H2,1-2H3 |
InChI Key |
OCUALUBSTKFYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(OC=C1)C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.